
RORgammat inhibitor 1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This receptor is a transcription factor involved in the differentiation of T helper 17 (Th17) cells and the production of the pro-inflammatory cytokine interleukin 17 (IL-17) . RORgammat inhibitors have been widely studied for their potential therapeutic applications in autoimmune diseases and cancer .
準備方法
The synthesis of RORgammat inhibitors typically involves multiple steps, including the formation of key intermediates and the final coupling reactions. The specific synthetic routes and reaction conditions can vary depending on the structure of the inhibitor. For example, one common approach involves the use of fluorescence resonance energy transfer (FRET) assays to identify potential inhibitors, followed by molecular dynamics simulations to optimize their structures . Industrial production methods for these inhibitors often involve large-scale synthesis and purification processes to ensure high purity and yield .
化学反応の分析
RORgammat inhibitors undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific structure of the inhibitor and the reaction conditions.
科学的研究の応用
RORgammat inhibitors have a wide range of scientific research applications. In chemistry, they are used to study the structure and function of nuclear receptors and their role in gene regulation . In biology, these inhibitors are employed to investigate the differentiation and function of Th17 cells and their involvement in autoimmune diseases . In medicine, RORgammat inhibitors are being developed as potential therapies for autoimmune diseases such as rheumatoid arthritis, multiple sclerosis, and psoriasis . Additionally, these inhibitors have shown promise in cancer treatment by modulating the immune response and inhibiting tumor growth .
作用機序
The mechanism of action of RORgammat inhibitors involves binding to the ligand-binding domain of the RORgammat receptor, thereby preventing the receptor from activating its target genes . This inhibition disrupts the differentiation of Th17 cells and the production of IL-17, leading to a reduction in inflammation and immune response . Molecular dynamics simulations have shown that the binding of RORgammat inhibitors stabilizes the receptor in an inactive conformation, preventing the recruitment of coactivators and the subsequent activation of target genes .
類似化合物との比較
RORgammat inhibitors can be compared with other similar compounds, such as RORalpha and RORbeta inhibitors. While all these inhibitors target nuclear receptors, RORgammat inhibitors are unique in their ability to specifically inhibit the differentiation of Th17 cells and the production of IL-17 . Similar compounds include digoxin, which inhibits RORgammat transcriptional activation, and AZ5104, which acts as an RORgammat agonist at low micromolar concentrations . These compounds differ in their molecular targets and mechanisms of action, highlighting the specificity and uniqueness of RORgammat inhibitors .
特性
分子式 |
C26H33N7O2 |
|---|---|
分子量 |
475.6 g/mol |
IUPAC名 |
N-[8-[[(3R)-4-(cyclopentanecarbonyl)-3-methylpiperazin-1-yl]methyl]-7-methylimidazo[1,2-a]pyridin-6-yl]-2-methylpyrimidine-5-carboxamide |
InChI |
InChI=1S/C26H33N7O2/c1-17-14-31(10-11-33(17)26(35)20-6-4-5-7-20)15-22-18(2)23(16-32-9-8-27-24(22)32)30-25(34)21-12-28-19(3)29-13-21/h8-9,12-13,16-17,20H,4-7,10-11,14-15H2,1-3H3,(H,30,34)/t17-/m1/s1 |
InChIキー |
GMRCLEMCHGYDSY-QGZVFWFLSA-N |
異性体SMILES |
C[C@@H]1CN(CCN1C(=O)C2CCCC2)CC3=C(C(=CN4C3=NC=C4)NC(=O)C5=CN=C(N=C5)C)C |
正規SMILES |
CC1CN(CCN1C(=O)C2CCCC2)CC3=C(C(=CN4C3=NC=C4)NC(=O)C5=CN=C(N=C5)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


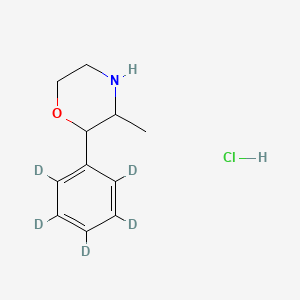
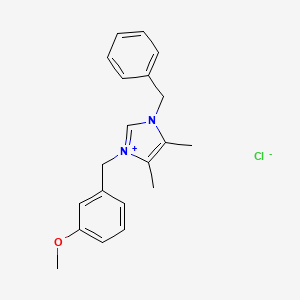
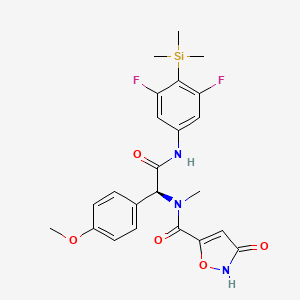

![2-[[4-[3-(2,4-diamino-7H-pyrrolo[2,3-d]pyrimidin-5-yl)propyl]benzoyl]amino]pentanedioic acid](/img/structure/B11935744.png)
![2-[6-[(E)-2-carboxyethenyl]-2,3-dihydroxyphenyl]-3-(3,4-dihydroxyphenyl)prop-2-enoic acid](/img/structure/B11935746.png)
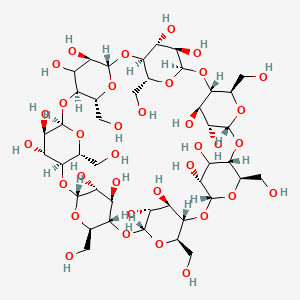

![Methyl (4S,5Z,6S)-5-ethylidene-4-(2-oxo-2-{[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[2-(4-hydroxyphenyl)ethoxy]oxan-2-YL]methoxy}ethyl)-6-{[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-YL]oxy}-4,6-dihydropyran-3-carboxylate](/img/structure/B11935758.png)
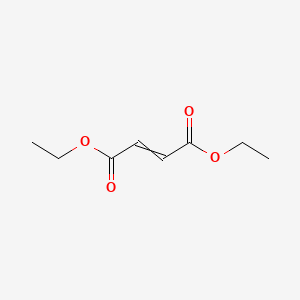
![[(1S,4aR,10aS)-1,4a-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthren-1-yl]methanamine;hydrochloride](/img/structure/B11935780.png)
![(E)-2-((1'S,6'R,7'S,8a'S)-6'-ethyl-2-oxo-3',5',6',7',8',8a'-hexahydro-2'H-spiro[indoline-3,1'-indolizine]-7'-yl)-3-methoxyacrylic acid](/img/structure/B11935782.png)

![N-[(9-ethylcarbazol-3-yl)methyl]-1-methylbenzimidazol-2-amine](/img/structure/B11935817.png)
